7-bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
Description
7-Bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused chromene-pyrimidinone core. Key structural attributes include:
- 3-Methoxyphenyl group at position 2: Introduces methoxy (-OCH₃), influencing solubility and metabolic stability.
This compound belongs to a class of chromeno[2,3-d]pyrimidinones, which are studied for their anticancer, antimicrobial, and antiparasitic activities. Its synthesis likely involves cyclization of precursor chromene derivatives, followed by bromination and substitution reactions .
Properties
IUPAC Name |
7-bromo-2-(3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-23-13-4-2-3-10(8-13)16-20-17(22)14-9-11-7-12(19)5-6-15(11)24-18(14)21-16/h2-8H,9H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYDJQSTTZBOBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Bromo-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H15BrN2O4 |
| Molecular Weight | 415.2 g/mol |
| CAS Number | 902856-32-0 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes:
- Bromination : A suitable precursor undergoes bromination to introduce the bromine atom.
- Friedel-Crafts Reaction : The introduction of the methoxyphenyl group is achieved through a Friedel-Crafts alkylation.
- Cyclization : The chromeno[2,3-d]pyrimidine core is formed through cyclization reactions facilitated by various catalysts.
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various human cancer cell lines such as MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer). The results indicate significant cytotoxic activity compared to established chemotherapeutics like etoposide and camptothecin .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Cell Proliferation : The compound appears to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to increased cell death.
- Modulation of Enzyme Activity : The compound may interact with specific enzymes or receptors that are crucial for tumor growth.
Case Studies
- Study on Cytotoxicity :
- Mechanistic Insights :
Comparative Analysis
A comparative analysis with similar compounds reveals that while many chromeno[2,3-d]pyrimidines exhibit biological activity, this compound stands out due to its unique structural features that enhance its interaction with biological targets.
| Compound Name | Biological Activity |
|---|---|
| This compound | High cytotoxicity against multiple cancer cell lines |
| 7-Bromo-5-methoxy-3-[(3-methoxyphenyl)methyl]chromen-2-one | Moderate cytotoxicity |
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The biological and physicochemical properties of chromeno-pyrimidinones are highly substituent-dependent. Below is a comparative analysis with key analogues:
Key Observations:
- Halogen Effects: Bromine at position 7 (target compound, E139-0095) improves stability and target binding compared to non-halogenated derivatives. Chlorine in ’s compound also shows high cytotoxicity, suggesting halogens enhance bioactivity .
- Methoxy vs.
Structural-Activity Relationship (SAR) Insights
- Position 7 Halogens : Bromine or chlorine enhances cytotoxicity and binding affinity via halogen bonds.
- Position 2 Aryl Groups : Methoxy or hydroxy groups improve solubility but may require balancing with lipophilic substituents for optimal bioavailability.
- Core Modifications: Thieno-pyrimidine hybrids () exhibit fluorescence properties, expanding applications beyond therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
